(4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid

Description

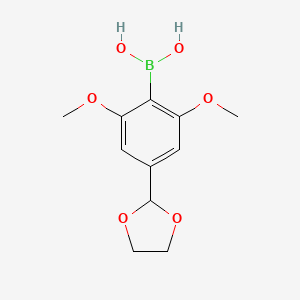

(4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid (CAS: 232275-38-6) is a boronic acid derivative with the molecular formula C₁₁H₁₅BO₆ and a molecular weight of 254.04 g/mol . Its structure features a central phenyl ring substituted with two methoxy groups at the 2- and 6-positions and a 1,3-dioxolane ring at the 4-position. The dioxolane moiety (a cyclic acetal) introduces steric bulk and polarity, while the methoxy groups are electron-donating, influencing electronic properties and reactivity. This compound is typically stored under dry conditions at 2–8°C to preserve stability .

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and catalysis. The unique substituents in this compound make it valuable for applications requiring tailored electronic and steric effects.

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO6/c1-15-8-5-7(11-17-3-4-18-11)6-9(16-2)10(8)12(13)14/h5-6,11,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZNSKXDSWDKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)C2OCCO2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626606 | |

| Record name | [4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232275-38-6 | |

| Record name | [4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Experimental Procedures

2.3.1. Synthesis of the Aromatic Precursor

- Start with 2,6-dimethoxyphenol.

- Protect the 4-position aldehyde/ketone as a 1,3-dioxolane using ethylene glycol and an acid catalyst.

- Methylate the phenolic hydroxyl groups using methyl iodide and potassium carbonate in DMF.

- Brominate or iodinate the aromatic ring at the 5-position using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in dichloromethane at low temperature.

- Purify the halogenated intermediate by column chromatography.

2.3.3. Lithiation–Borylation Sequence

- Dissolve the halogenated precursor in anhydrous THF and cool to –78 °C under inert atmosphere.

- Add n-butyllithium dropwise to generate the aryl lithium species.

- Add trimethyl borate or another boron source to the reaction mixture.

- Allow the reaction to warm to room temperature, then quench with aqueous ammonium chloride.

- Extract the organic phase, dry, and concentrate.

Data Table: Example Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dioxolane formation | Ethylene glycol, p-TsOH, benzene, reflux | 85–90 | Dean–Stark trap used |

| Methylation | Methyl iodide, K2CO3, DMF, 60 °C | 80–95 | Anhydrous conditions |

| Halogenation | NBS or NIS, CH2Cl2, 0 °C to RT | 75–90 | Monitor by TLC |

| Lithiation | n-BuLi, THF, –78 °C, 1 h | — | Strictly anhydrous, inert |

| Borylation | B(OMe)3, –78 °C to RT, then quench with NH4Cl | 60–80 | Immediate quench required |

| Hydrolysis | 1 M HCl, RT | — | Complete conversion needed |

| Purification | Silica gel chromatography, hexane/EtOAc or hexane/CH2Cl2 | — | Product as white solid |

Alternative Methods

3.1. Transition-Metal Catalyzed Borylation

- Direct borylation of aryl halides using bis(pinacolato)diboron (B2pin2) in the presence of a palladium or nickel catalyst and a suitable ligand (e.g., Pd(dppf)Cl2, XPhos) in dioxane or DMF at 80–120 °C.

- The pinacol boronate ester is then hydrolyzed to the boronic acid under acidic conditions.

3.2. Suzuki–Miyaura Coupling Approach

- Synthesize the boronic acid as a coupling partner for Suzuki–Miyaura cross-coupling, using standard conditions with Pd(0) or Pd(II) catalysts and a base such as K3PO4 or K2CO3 in aqueous organic solvents.

Research Findings and Observations

- The presence of the 1,3-dioxolane and methoxy groups enhances the solubility and stability of intermediates and the final boronic acid, facilitating purification.

- Lithiation–borylation remains the most reliable and high-yielding route for laboratory-scale synthesis, while transition-metal-catalyzed borylation is preferred for scalability and operational simplicity.

- Strict anhydrous and inert conditions are essential during lithiation to prevent side reactions and decomposition.

- Flash chromatography using silica gel and a non-polar to moderately polar solvent system efficiently removes byproducts and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Various substituted phenyl derivatives, depending on the specific reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the dioxolane moiety enhances solubility and reactivity in various solvents.

Case Study : In a study involving the synthesis of complex organic molecules, (4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid was employed as a coupling partner to synthesize biologically active compounds. The reaction conditions were optimized to achieve high yields of the desired products with minimal by-products .

2. Medicinal Chemistry

This compound has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals targeting specific diseases.

Example : Research indicates that derivatives of this boronic acid exhibit anticancer properties. For instance, compounds synthesized using this compound have shown efficacy against certain cancer cell lines in vitro .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This property is particularly useful in the Suzuki-Miyaura coupling, where the boronic acid group transfers an aryl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The Lewis acidity (pKa) of boronic acids is critical for their reactivity. Studies indicate that substituent effects on acidity arise from through-space interactions rather than through-bond electronic effects . For example:

- 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenylboronic acid : The methoxy groups donate electrons, raising the pKa compared to electron-withdrawing substituents. The dioxolane ring may further stabilize the boronate form via steric or hydrogen-bonding interactions .

- 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid (CAS: 1072946-41-8): Fluorine's electron-withdrawing nature lowers pKa, increasing acidity. This enhances reactivity in cross-coupling reactions compared to methoxy-substituted analogs .

Table 1: Structural and Electronic Comparison

Comparison with Methyl-Substituted Analogs

- 4-Methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9): Methyl groups introduce steric hindrance without significant electronic effects. This compound’s lower molecular weight (242.12 g/mol) and reduced polarity may limit solubility compared to the dioxolane-containing target compound .

Biological Activity

(4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid is a compound of interest due to its potential biological activities linked to its unique chemical structure. This compound, with the molecular formula C11H15BO6 and a molecular weight of 254.04 g/mol, has been synthesized and studied for various biological activities, particularly in antibacterial and antifungal domains. The presence of the dioxolane ring and dimethoxyphenyl group contributes to its reactivity and biological interactions.

- Molecular Formula : C11H15BO6

- Molecular Weight : 254.04 g/mol

- CAS Number : 232275-38-6

Antibacterial and Antifungal Properties

Recent studies have shown that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial and antifungal activities. For instance, a series of new 1,3-dioxolanes were synthesized and tested against various bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. The results indicated that many of these compounds demonstrated excellent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis .

In particular, this compound has shown promising antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Dioxolane Ring : This moiety is known for its role in enhancing solubility and bioavailability.

- Dimethoxyphenyl Group : The presence of methoxy groups can enhance lipophilicity and facilitate interactions with biological targets.

A comparative analysis shows that modifications in the dimethoxyphenyl group significantly affect the compound's potency against various pathogens .

Study 1: Antibacterial Activity Assessment

A study conducted on a series of dioxolane derivatives demonstrated that this compound exhibited strong antibacterial effects against Gram-positive bacteria. The MIC values were determined using standard broth microdilution methods. The results indicated that this compound could serve as a lead structure for developing new antibacterial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | S. aureus | 625 |

| B | S. epidermidis | 1250 |

| C | E. faecalis | 625 |

| D | P. aeruginosa | Not active |

Study 2: Antifungal Activity Evaluation

In another evaluation focusing on antifungal properties, this compound was tested against Candida albicans. The compound showed significant antifungal activity with an MIC value indicating effective inhibition of fungal growth.

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| E | C. albicans | 500 |

Q & A

Q. Advanced Research Focus

- Catalyst Tuning : Bulky ligands (e.g., S-Phos) improve coupling efficiency with electron-rich aryl boronic acids, as shown in kavalactone synthesis .

- Microwave Irradiation : Reduces reaction time (e.g., 1–8 hours) and enhances regioselectivity in pyrrolopyrimidine-based inhibitor synthesis .

- Substoichiometric Bases : K₂CO₃ or CsF can deprotect boronic esters in situ, simplifying workflows .

How is this boronic acid utilized in medicinal chemistry, particularly for kinase inhibitors?

Applied Research Focus

The 2,6-dimethoxyphenyl boronic acid moiety enhances target engagement in drug discovery:

- EGFR Inhibitors : Coupling with pyrrolopyrimidine cores (e.g., compound 46 ) yields potent inhibitors (99% HPLC purity, [α]D²⁰ = -214.0) via Pd-mediated cross-coupling .

- Metabolic Stability : Methoxy groups reduce oxidative metabolism, improving pharmacokinetic profiles .

What role does this compound play in designing ligands for electrocatalytic CO₂ reduction?

Advanced Research Focus

The 2,6-dimethoxyphenyl group stabilizes transition-metal complexes:

- Ligand Synthesis : Suzuki coupling with dibromobipyridine produces [(MeO)₂Ph]₂bpy ligands, which enhance Mn(I) catalyst performance in CO₂-to-CO conversion .

How should researchers address contradictions in reported reaction yields for similar boronic acids?

Q. Methodological Focus

- Catalyst Loading : Variations in Pd catalyst (5–10 mol%) impact yields (e.g., 45% vs. 76% in BODIPY vs. pyrrolopyrimidine syntheses) .

- Substrate Purity : Trace moisture or oxygen degrades boronic acids; rigorous drying (molecular sieves) is critical .

How is the 1,3-dioxolane moiety utilized as a protecting group in synthesis?

Q. Basic Research Focus

- Alcohol Protection : The 1,3-dioxolan-2-yl group masks reactive hydroxyls during coupling, as seen in indole-boronic acid derivatives .

- Acid-Labile Deprotection : Mild HCl treatment cleaves the dioxolane without disrupting the boronic acid .

What are the applications of this compound in solid-phase synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.